

Spectroscopic and Synthetic Profile of 9-Bromo-9-phenylfluorene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Bromo-9-phenylfluorene

Cat. No.: B018599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **9-Bromo-9-phenylfluorene** ($C_{19}H_{13}Br$), a key reagent in organic synthesis, particularly recognized for its role as a bulky amine-protecting group.[1][2][3] The following sections detail its characteristic spectroscopic data, a reliable experimental protocol for its preparation, and a visualization of its primary application in chemical synthesis.

Spectroscopic Data

The spectroscopic data for **9-Bromo-9-phenylfluorene** is summarized below. The data has been compiled from verified sources to ensure accuracy and reliability for research and development applications. While ^{13}C NMR, Infrared, and UV-Vis data are well-documented, detailed experimental data for 1H NMR (including chemical shifts and coupling constants) and mass spectrometry fragmentation are not readily available in publicly accessible literature.

Table 1: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry Data

Parameter	Data Type	Value	Source Solvent/Conditions
¹³ C NMR	Chemical Shifts (δ)	67.5, 120.3, 126.1, 127.4, 128.0, 128.3, 128.5, 129.0, 138.1, 141.1, 149.6 ppm	CDCl ₃
¹ H NMR		Data not available in searched resources.	
Mass Spectrometry	Molecular Weight	321.21 g/mol	-
Monoisotopic Mass	320.02006 Da	Computed	
Fragmentation Pattern (m/z)		Data not available in searched resources.	

Table 2: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Spectroscopy Type	Parameter	Value	Source Solvent/Conditions
IR	Absorption Peaks (cm ⁻¹)	3060 (m), 3000 (m), 1600 (w), 1485 (m), 1445 (s), 1150 (m), 830 (w), 690 (m), 620 (m)	CHCl ₃
UV-Vis	λ_{max} (nm) [ϵ (M ⁻¹ cm ⁻¹)]	310 ^[4] , 276, 238, 230, 213	Ethanol

Experimental Protocols

The following protocols are based on a verified procedure from Organic Syntheses.^[1]

Synthesis of 9-Bromo-9-phenylfluorene from 9-Phenyl-9-fluorenol

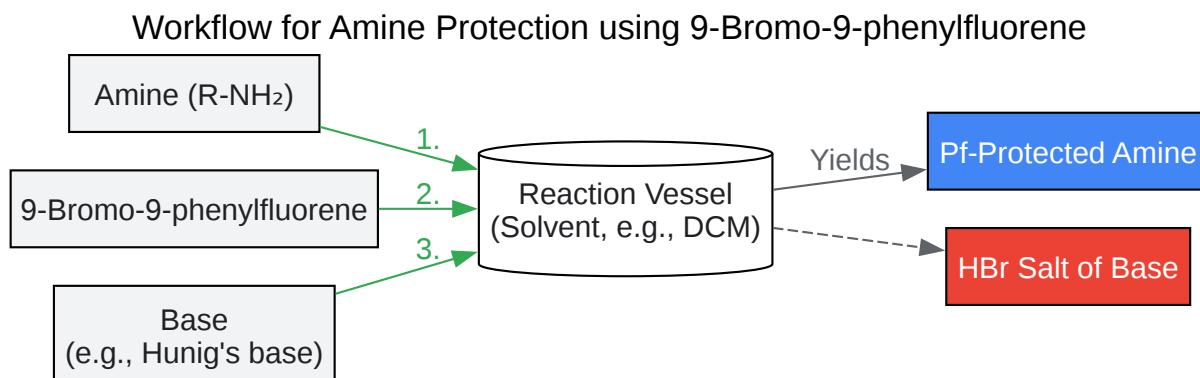
This procedure details the conversion of 9-phenyl-9-fluorenol to **9-bromo-9-phenylfluorene** via treatment with hydrobromic acid.

Materials and Equipment:

- 9-Phenyl-9-fluorenol
- Toluene
- 48% Aqueous hydrobromic acid (HBr)
- Sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Isooctane
- Three-necked Morton flask (2-L) equipped with an overhead stirrer and a nitrogen-filled balloon
- Rotary evaporator

Procedure:

- A solution of 9-phenyl-9-fluorenol in toluene (800 mL) is placed in the three-necked Morton flask.
- Aqueous hydrobromic acid (48%, 400 mL) is added to the flask.
- The resulting two-phase mixture is stirred vigorously at room temperature (20–25°C) for 24 hours.
- After the reaction period, the layers are separated. The aqueous layer is extracted with 400 mL of toluene.
- The organic layers are combined and dried over anhydrous sodium sulfate.
- The mixture is filtered, and the filter cake is washed with ethyl acetate (2 x 50 mL).


- The combined organic filtrate and washings are concentrated on a rotary evaporator to yield a yellow solid.
- The crude product is recrystallized from isooctane (approximately 1.25 L) to afford light-yellow, lustrous flakes of **9-bromo-9-phenylfluorene**.[\[1\]](#)

Acquisition of Spectroscopic Data

- ^{13}C NMR: Spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.[\[1\]](#)
- IR: Infrared spectra are obtained using a chloroform (CHCl_3) solution.[\[1\]](#)
- UV-Vis: Ultraviolet-visible spectra are measured in ethanol.[\[1\]](#)

Core Application: Amine Protection Workflow

9-Bromo-9-phenylfluorene is frequently used to introduce the 9-phenylfluoren-9-yl (Pf) protecting group to primary and secondary amines, particularly in the synthesis of amino acids and peptides. The bulkiness of the Pf group provides steric protection. The following diagram illustrates the general workflow for this protection reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for the protection of an amine using **9-Bromo-9-phenylfluorene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgsyn.org [orgsyn.org]
- 2. 9-Bromo-9-phenylfluorene(55135-66-5) ^1H NMR [m.chemicalbook.com]
- 3. 9-Bromo-9-phenylfluorene 97 55135-66-5 [sigmaaldrich.com]
- 4. 9-BROMOFLUORENE(1940-57-4) ^{13}C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 9-Bromo-9-phenylfluorene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018599#spectroscopic-data-of-9-bromo-9-phenylfluorene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com